2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Overview
Description
“2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is a chemical compound with the CAS Number 58808-61-0 . It has a molecular weight of 219.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of “this compound” is C8H4F3NO3 . The InChI code is 1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H .
Physical and Chemical Properties Analysis
The compound “this compound” is a solid . It has a boiling point of 253.9±35.0 C at 760 mmHg .
Scientific Research Applications
Phase Equilibrium and Ternary Phase Diagrams
The study of solid-liquid phase equilibrium and ternary phase diagrams of similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides insights into their mutual solubility and phase behavior. This research is significant for understanding the crystallization process and separation techniques for these compounds under various temperatures and pressures (Li et al., 2019).
Polymer Synthesis
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone has been used in the synthesis of hyperbranched polymers. These polymers, which vary in degrees of branching, are created through self-polycondensation processes. This research contributes to the development of new materials with specific structural and functional properties (Segawa et al., 2010).
Organic Synthesis and Catalysis
This compound plays a role in various organic synthesis processes. For instance, it's involved in the one-pot synthesis of 3-aminobenzo[b]thiophenes and the formation of alpha, beta-unsaturated ketones, serving as an intermediate in these reactions. Such studies highlight its utility in synthetic organic chemistry and catalysis (Androsov et al., 2010); (Curti et al., 2007).
Charge Density Analysis
Investigations into the charge density and hydrogen bonding motifs of similar compounds have been conducted using X-ray diffraction and neutron diffraction data. These studies offer detailed insights into the molecular and electronic structure, crucial for understanding the compound's chemical behavior (Hibbs et al., 2003).
Enzymatic Reduction Studies
The enzymatic reduction of 1-aryl-2,2,2-trifluoroethanones, including compounds similar to this compound, has been studied. This research is significant for understanding stereoselective bioreductions and developing new routes towards biologically active compounds (González-Martínez et al., 2019).
These studies collectively demonstrate the versatile applications of this compound in various fields of scientific research, including materials science, organic synthesis, and catalysis.
Scientific Research Applications of this compound
Phase Equilibrium Studies
The research by (Li et al., 2019) involves the study of solid-liquid phase equilibrium and ternary phase diagrams of compounds including 1-(4-nitrophenyl)ethanone. This study, conducted at various temperatures under atmospheric pressure, provides valuable insights into the crystallization behavior of these compounds. The data obtained are essential for understanding the physical properties and applications in separation processes.
Polymer Synthesis
(Segawa et al., 2010) explored the synthesis of hyperbranched polymers using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This research demonstrates the versatility of such compounds in creating polymers with varying degrees of branching, highlighting their potential in material science and engineering applications.
Analytical Chemistry
In analytical chemistry, (Yu et al., 2017) developed a β-diketone-based sensor utilizing 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone for the detection of Al3+ ions. This work is significant for environmental monitoring and analytical methodologies, offering a new approach for the sensitive detection of specific ions.
Organic Synthesis and Chemical Reactions
Research in the field of organic synthesis and chemical reactions using related compounds has been extensive. For example, (Curti et al., 2009) described the microwave-assisted synthesis of various compounds using a derivative of 1-(4-nitrophenyl)ethanone. Such studies contribute to the development of new synthetic methodologies, enhancing the efficiency and scope of organic synthesis.
X-ray Diffraction Studies
In the field of crystallography, (Hibbs et al., 2003) utilized high-resolution X-ray and neutron diffraction data to analyze the charge density in 1-(2-hydroxy-5-nitrophenyl)ethanone. This research provides deeper insights into the molecular and electronic structure of such compounds, which is crucial for understanding their reactivity and interactions.
Chemical Kinetics
The study of chemical kinetics using similar compounds has been demonstrated by (Jarczewski et al., 1986). They investigated the reaction kinetics of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with various bases, providing valuable information about reaction mechanisms and rate determining steps in organic chemistry.
Scientific Research Applications of this compound
Phase Equilibrium Studies
The research by Li et al. (2019) investigates the ternary phase equilibrium of 1-(4-nitrophenyl)ethanone in different solvents, crucial for understanding the solubility and crystallization behavior of this compound. This knowledge is vital for separation processes and material synthesis. Read more.
Polymer Synthesis
Segawa et al. (2010) explored the synthesis of hyperbranched polymers using a compound structurally similar to this compound. This study demonstrates its potential as a monomer in creating novel polymers, which could have applications in materials science. Read more.
Analytical Chemistry
In analytical chemistry, Yu et al. (2017) developed a β-diketone-based sensor utilizing a derivative of this compound for detecting Al3+ ions. This work highlights its use in sensitive and selective ion detection, important for environmental monitoring and chemical analysis. Read more.
Organic Synthesis and Chemical Reactions
Androsov et al. (2010) demonstrated the use of a related compound in the synthesis of 3-aminobenzo[b]thiophenes, showcasing its role in facilitating efficient chemical transformations. This kind of research expands the toolkit available to synthetic chemists. Read more.
X-ray Diffraction Studies
Hibbs et al. (2003) conducted charge density analysis using X-ray diffraction on a compound similar to this compound. Their work provides insights into the electronic structure and bonding features, essential for understanding molecular interactions and reactivity. Read more.
Chemical Kinetics
Jarczewski et al. (1986) explored the reaction kinetics of a compound structurally similar to this compound, providing essential data for understanding its reactivity and potential applications in synthetic pathways. Read more.
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCSOOFBCSHTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453884 | |
Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58808-61-0 | |
Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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